N-methylisoquinolin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methylisoquinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-11-10-7-12-6-8-4-2-3-5-9(8)10/h2-7,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLYYEBHUVICFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context of Isoquinoline Alkaloids and Synthetic Analogs in Chemical Biology
The story of isoquinoline (B145761) alkaloids is deeply rooted in the history of natural product chemistry and pharmacology. These compounds are a large and structurally diverse group of alkaloids, which are naturally occurring chemical compounds containing basic nitrogen atoms. wikipedia.org For centuries, plant extracts containing isoquinoline alkaloids have been utilized in traditional medicine for their potent physiological effects. amerigoscientific.comnumberanalytics.com The formal scientific investigation began in the early 19th century with the isolation of morphine from the opium poppy (Papaver somniferum), an event that is often cited as a landmark in the history of chemistry and medicine. rsc.org This discovery unveiled the therapeutic potential of this class of compounds, leading to the subsequent isolation of other significant isoquinoline alkaloids from opium, such as codeine, papaverine, and noscapine. wikipedia.orgoup.com
These naturally occurring compounds, known as benzylisoquinoline alkaloids (BIAs), are biosynthesized in plants from the amino acid tyrosine. oup.comwikipedia.org They are particularly abundant in plant families such as Papaveraceae, Berberidaceae, Menispermaceae, and Ranunculaceae. wikipedia.org The diverse pharmacological activities of these natural alkaloids, ranging from analgesia and antimicrobial effects to anticancer properties, spurred significant interest in their chemical structures and biological mechanisms. numberanalytics.comoup.com
The structural complexity and potent bioactivity of natural isoquinoline alkaloids inspired organic chemists to develop synthetic routes to these molecules and their analogs. Early synthetic efforts were aimed at confirming the structures of the isolated natural products and providing a reliable source for these compounds. Over time, the focus expanded to the creation of novel synthetic isoquinoline derivatives with improved pharmacological profiles. This led to the development of a rich field of medicinal chemistry centered on the isoquinoline scaffold, exploring how modifications to the core structure could influence biological activity. rsc.orgnih.gov These synthetic analogs have become invaluable tools in chemical biology for probing biological pathways and for the development of new therapeutic agents. nih.gov
Significance of the Isoquinoline Scaffold in Medicinal Chemistry Research
The isoquinoline (B145761) scaffold is considered a "privileged structure" in medicinal chemistry. nih.govnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them versatile templates for drug discovery. The rigid, bicyclic structure of isoquinoline, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a defined three-dimensional arrangement for substituent groups, which is crucial for specific interactions with biological macromolecules like enzymes and receptors. wikipedia.orgontosight.ai
The significance of the isoquinoline scaffold is underscored by the wide array of pharmacological activities exhibited by compounds containing this motif. nih.govontosight.ai Research has demonstrated that isoquinoline derivatives can possess anticancer, antimicrobial, anti-inflammatory, analgesic, and neuroprotective properties, among others. amerigoscientific.comontosight.ai This broad spectrum of activity has led to the development of numerous clinically used drugs and drug candidates for a variety of diseases, including cancer, infectious diseases, and neurological disorders. nih.gov
The versatility of the isoquinoline scaffold lies in its synthetic tractability. The core structure can be readily functionalized at various positions, allowing for the systematic modification of its physicochemical and pharmacological properties. rsc.org Medicinal chemists can introduce a wide range of substituents to modulate factors such as solubility, metabolic stability, and target-binding affinity. This ability to fine-tune the molecular properties of isoquinoline derivatives makes the scaffold an attractive starting point for the design of new and improved therapeutic agents. amerigoscientific.comnih.gov The continuous exploration of novel synthetic methodologies for the construction and diversification of the isoquinoline skeleton remains an active area of research, promising to unlock further therapeutic potential. rsc.orgnih.gov
Rationale for Focused Academic Investigation of N Methylisoquinolin 4 Amine and Its Derivatives
Classical Synthetic Routes to Isoquinoline Ring Systems Relevant to this compound
The formation of the isoquinoline ring is the foundational step in the synthesis of this compound. Classical methods, established for over a century, remain relevant for their robustness in creating this bicyclic aromatic system. These methods typically involve the cyclization of a substituted benzene (B151609) derivative.
Condensation and Cyclization Approaches
Two of the most prominent classical methods for isoquinoline synthesis are the Bischler-Napieralski and the Pomeranz-Fritsch reactions. Both rely on intramolecular electrophilic aromatic substitution to form the new heterocyclic ring.
The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). numberanalytics.comwikipedia.org This reaction initially produces a 3,4-dihydroisoquinoline, which must then be oxidized to the fully aromatic isoquinoline. jk-sci.compharmaguideline.com The reaction is most effective when the aromatic ring is activated by electron-donating groups. jk-sci.comnrochemistry.com
The Pomeranz-Fritsch reaction offers a more direct route to the isoquinoline nucleus. organicreactions.orgwikipedia.org This method involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. thermofisher.comchemistry-reaction.com While it can provide isoquinolines with substitution patterns that are difficult to achieve through other means, yields can vary widely. organicreactions.org
| Feature | Bischler-Napieralski Reaction | Pomeranz-Fritsch Reaction |
| Starting Materials | β-arylethylamide | Benzaldehyde and 2,2-dialkoxyethylamine |
| Key Reagent | Dehydrating Lewis Acid (e.g., POCl₃, P₂O₅) | Strong Protic or Lewis Acid (e.g., H₂SO₄) |
| Initial Product | 3,4-Dihydroisoquinoline | Isoquinoline |
| Key Intermediate | Nitrilium ion or Imine-ester | Benzalaminoacetal (Schiff base) |
| Advantages | Widely applicable for 1-substituted isoquinolines | Direct route to aromatic isoquinoline |
| Limitations | Requires subsequent oxidation step; limited to electron-rich systems | Yields can be variable; potential for side reactions |
Palladium-Catalyzed Cross-Coupling Strategies for Isoquinoline Amines
Modern synthetic chemistry heavily relies on transition metal catalysis, particularly palladium, to form carbon-nitrogen bonds. The Buchwald-Hartwig amination is a powerful and versatile method for coupling amines with aryl halides or triflates. wikipedia.orglibretexts.org In the context of synthesizing isoquinolin-4-amine, a key precursor to the target molecule, this reaction is highly relevant. The strategy would involve the palladium-catalyzed coupling of a 4-halo-isoquinoline (e.g., 4-bromo-isoquinoline) with an ammonia (B1221849) equivalent or a protected amine. nih.govorganic-chemistry.org The development of specialized phosphine (B1218219) ligands has been crucial to the success of this reaction, allowing for the coupling of a wide range of substrates under mild conditions. wikipedia.orgnih.gov
Other palladium-catalyzed methods can construct the isoquinoline ring itself. These include tandem reactions that combine C-H activation and intermolecular amination or the coupling of ortho-iodobenzaldehydes with terminal acetylenes followed by a cyclization step. acs.orgorganic-chemistry.orgnih.gov These approaches allow for the convergent and regioselective assembly of highly substituted isoquinolines. nih.gov
| Catalyst System Component | Function | Common Examples |
| Palladium Precatalyst | The source of the active Pd(0) catalyst. | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Stabilizes the Pd center, facilitates oxidative addition and reductive elimination. | BINAP, Xantphos, JohnPhos, Buchwald's biarylphosphines |
| Base | Deprotonates the amine and facilitates the formation of the Pd-amido complex. | NaOtBu, Cs₂CO₃, K₃PO₄ |
Strategies for Direct Isoquinoline Amination
Direct C-H amination represents a highly atom-economical approach, as it avoids the need to pre-functionalize the isoquinoline ring with a leaving group (like a halogen). These methods involve the direct conversion of a C-H bond into a C-N bond. Research has demonstrated that the C-4 position of dihydroisoquinoline systems can be functionalized through palladium-catalyzed, heteroatom-guided direct arylation. rsc.org Furthermore, copper-catalyzed oxidative C-H amination has been successfully applied to tetrahydroquinolines, providing a pathway to aminoquinolines. nih.gov While these methods are at the forefront of synthetic innovation, their application directly to an unprotected isoquinoline to yield isoquinolin-4-amine remains a significant challenge due to regioselectivity issues.
N-Methylation Strategies for Isoquinolin-4-amine Precursors
Once isoquinolin-4-amine is obtained, the final step is the introduction of a methyl group onto the nitrogen atom. This can be achieved through several methods, each with its own advantages regarding selectivity and reaction conditions.
Selective N-Alkylation Techniques
The direct alkylation of isoquinolin-4-amine with a methylating agent like methyl iodide is a classical approach. However, this method is often plagued by a lack of selectivity, leading to over-alkylation and the formation of the undesired dimethylated quaternary ammonium (B1175870) salt. masterorganicchemistry.com
More modern and selective methods often utilize transition metal catalysis. "Borrowing hydrogen" or "hydrogen autotransfer" reactions are sustainable processes where an alcohol (in this case, methanol) serves as the alkylating agent. nih.govtib.eu Catalysts based on earth-abundant metals like manganese have been developed for the selective mono-N-alkylation of amines with alcohols. nih.govacs.org These reactions proceed under relatively mild conditions and demonstrate high chemoselectivity, minimizing the formation of over-alkylated products. nih.gov Another approach involves using nitriles as alkylating agents under catalytic hydrogenation conditions. rsc.org
Reductive Amination Methodologies
Reductive amination is arguably the most common and reliable method for the N-methylation of primary amines. masterorganicchemistry.comwikipedia.org This one-pot procedure involves two key steps:
Reaction of the primary amine (isoquinolin-4-amine) with an aldehyde (formaldehyde) to form an intermediate imine or a related species.
In-situ reduction of the imine to the corresponding secondary amine (this compound).
A key advantage of this method is that it inherently avoids over-alkylation, as the secondary amine product is generally less reactive towards further imine formation than the starting primary amine. masterorganicchemistry.com The choice of reducing agent is critical for the success of the reaction. Mild reducing agents are preferred because they selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com
| Reducing Agent | Characteristics |
| Sodium Borohydride (NaBH₄) | A common and inexpensive reagent, but can also reduce the starting aldehyde if conditions are not controlled. |
| Sodium Cyanoborohydride (NaBH₃CN) | More selective for reducing imines over carbonyls at neutral or slightly acidic pH. masterorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and effective reagent that is less toxic than NaBH₃CN and works well for a wide range of substrates. |
Functionalization and Derivatization Strategies for this compound Core
The generation of analogs based on the this compound scaffold relies on robust and adaptable synthetic methods. These strategies are designed to modify the isoquinoline nucleus, introduce a wide array of chemical groups, and perform complex transformations to access novel chemical space.
Regioselective Substitution Reactions on the Isoquinoline Nucleus
The inherent electronic properties of the isoquinoline ring system, characterized by an electron-withdrawing imine nitrogen, govern the regioselectivity of substitution reactions. thieme-connect.de This electronic influence dictates the positions at which electrophilic or nucleophilic attacks will preferentially occur, allowing for controlled functionalization.
Halogenation is a key regioselective reaction. For instance, the parent isoquinolin-4-amine can undergo bromination at the C5 position using N-bromosuccinimide, demonstrating the ability to selectively functionalize the benzene ring portion of the nucleus. thieme-connect.de While direct metalation of the isoquinoline ring is challenging, specific examples exist, such as the use of lithium di-tert-butyl(2,2,6,6-tetramethylpiperidino)zincate, which allows for efficient and directed functionalization. thieme-connect.de
In substituted isoquinolines, such as those with chloro groups, nucleophilic aromatic substitution (SNAr) reactions are common. The position of substitution is highly dependent on the reaction conditions and the nature of the nucleophile. This is a widely used strategy in related heterocyclic systems like quinazolines, where the substitution at the 4-position is often favored. nih.gov For the this compound core, this principle allows for the introduction of various functionalities by first synthesizing a di- or poly-halogenated isoquinoline precursor and then selectively substituting one of the halogens.
Introduction of Diverse Chemical Moieties for Structure-Activity Relationship (SAR) Studies
The exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry, guiding the optimization of lead compounds. For the this compound core, SAR studies involve the systematic introduction of diverse chemical groups at various positions on the isoquinoline ring to assess the impact on biological activity. nih.govnih.gov
Key strategies for introducing this diversity include:
N-Alkylation and N-Arylation: The primary amino group of a 4-aminoisoquinoline (B122460) precursor can be readily alkylated to install the N-methyl group or other alkyl/aryl substituents.
C-C Bond Forming Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for attaching aryl, heteroaryl, or alkyl groups to halogenated positions of the isoquinoline nucleus.
Functionalization at C-1: The C-1 position of the isoquinoline ring is often activated for nucleophilic addition. For example, 1-methylisoquinoline (B155361) can react with aldehydes in the presence of a catalyst to generate 1-styryl isoquinoline derivatives. nih.gov
Side-Chain Modification: The modification of substituents already present on the ring is another key strategy. The length and bulkiness of side chains can be critical determinants of biological activity, as seen in other classes of molecules. researchgate.net
The following table illustrates potential points of diversification on the this compound scaffold for SAR studies.
| Position | Type of Moiety | Potential Synthetic Method | Purpose in SAR |
| N-amino | Alkyl, Aryl, Acyl | Reductive amination, Buchwald-Hartwig amination, Acylation | Explore impact of N-substituent size and electronics |
| C-1 | Alkyl, Styryl, Heterocycles | Nucleophilic addition to activated isoquinolines, Reissert reaction | Investigate interactions at the region adjacent to the ring nitrogen |
| C-3 | Alkyl, Aryl | Transition-metal catalyzed cross-coupling on 3-halo-isoquinoline | Modulate electronic properties and steric profile |
| C-5 to C-8 | Halogens, Nitro, Amino, Alkoxy | Electrophilic aromatic substitution, Nucleophilic aromatic substitution | Probe the role of substituents on the carbocyclic ring |
Advanced Synthetic Transformations for Analog Generation
Beyond simple substitutions, advanced synthetic transformations are employed to create more complex and structurally diverse analogs of this compound. These methods often involve the construction of new heterocyclic rings fused to the isoquinoline core.
Recent advances include:
Radical Coupling Reactions: Strategies involving radical cyclization can be used to construct fused ring systems. For example, an amidyl radical can undergo a 6-endo-trig cyclization to form indolo[2,1-a]isoquinoline skeletons. nih.gov
Cascade Cyclizations: Copper-catalyzed cascade reactions of functionalized precursors, such as 2-iodobenzamides with protected aminosulfonyl compounds, can lead to 3-substituted isoquinoline scaffolds through a 6-endo-dig cyclization pathway. nih.gov
Multi-component Reactions: These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step, providing efficient access to highly decorated isoquinoline derivatives.
Synthesis of Fused Heterocycles: The isoquinoline core can be used as a building block for more elaborate structures. For instance, 1,3-dipolar cycloaddition reactions can be used to attach triazole rings to the isoquinoline system, yielding novel triazoloisoquinoline derivatives. nih.gov
These advanced methods are crucial for expanding beyond simple analogs to explore novel chemical space and identify compounds with unique biological profiles.
Investigation of Chemical Reactivity of the this compound Moiety
The this compound moiety possesses distinct reactive sites at both the exocyclic amine group and the heterocyclic ring structure.
The nitrogen atom of the N-methylamino group possesses a lone pair of electrons, which confers both basic and nucleophilic properties. lkouniv.ac.inksu.edu.sa As a nucleophile, this secondary amine readily reacts with a variety of electrophiles. msu.edulibretexts.org
Alkylation: Reaction with alkyl halides, such as methyl iodide, can lead to further alkylation. The initial reaction would form a tertiary amine, which can then be alkylated again to yield a quaternary ammonium salt in a process known as exhaustive methylation. masterorganicchemistry.com The secondary amine (this compound) is a potent nucleophile, and the resulting tertiary amine product can compete with the starting material for the alkylating agent, potentially leading to a mixture of products. masterorganicchemistry.com
Acylation: The amine functionality undergoes nucleophilic acyl substitution with electrophiles like acyl halides (e.g., benzenesulfonyl chloride) or acid anhydrides to form the corresponding amides. msu.edulibretexts.org This reaction is often rapid and does not typically require a catalyst. libretexts.org The reaction with benzenesulfonyl chloride is a classic test (the Hinsberg test) used to distinguish between primary, secondary, and tertiary amines. libretexts.org
Reaction with Carbonyls: Primary and secondary amines undergo nucleophilic addition to aldehydes and ketones, typically under acidic conditions, to form iminium ions, which can be subsequently reduced to form more substituted amines. ksu.edu.sa
The nucleophilicity of the amine is a critical factor in these reactions. It is generally enhanced by electron-donating groups and diminished by electron-withdrawing groups. ksu.edu.sa Kinetic studies on similar amine-electrophile reactions show that the reaction rate is dependent on factors such as the amine's structure, concentration, and the reaction conditions. mdpi.comcore.ac.uk
The reactivity of the isoquinoline core is influenced by the electron-withdrawing nature of the ring nitrogen and the strong electron-donating effect of the N-methylamino substituent.
Electrophilic Aromatic Substitution: The isoquinoline ring itself is generally deactivated towards electrophilic attack compared to benzene, particularly in the pyridine-like ring. arsdcollege.ac.in However, the N-methylamino group at the C4 position is a powerful activating group and directs electrophiles to the ortho and para positions. In this case, it would strongly activate the carbocyclic (benzene) portion of the molecule. Electrophilic substitution is therefore predicted to occur preferentially at the C5 position. Reactions like nitration and sulphonation on the parent isoquinoline system predominantly yield the 5-substituted product. arsdcollege.ac.in
Nucleophilic Aromatic Substitution: The pyridine (B92270) ring of isoquinoline is electron-deficient, making it susceptible to nucleophilic attack, especially at the C1 position. arsdcollege.ac.in Heating with reagents like sodium amide (in the Chichibabin reaction) can introduce an amino group at C1. arsdcollege.ac.in
Other Reactions: The presence of the methyl group on the exocyclic amine does not directly confer the acidic character seen in 1-methylisoquinoline, where the C1-methyl protons can be abstracted to participate in condensation reactions. arsdcollege.ac.in The parent isoquinoline can be reduced to form 1,2,3,4-tetrahydroisoquinoline (B50084) or oxidized to an N-oxide. arsdcollege.ac.in
The following table summarizes the predicted reactivity at different positions of the this compound ring:
| Position | Predicted Reactivity | Rationale |
| N-methylamino | Nucleophilic | Lone pair on nitrogen readily attacks electrophiles. msu.edulibretexts.org |
| C1 | Susceptible to Nucleophilic Attack | Electron-deficient position due to adjacent ring nitrogen. arsdcollege.ac.in |
| C3 | Less reactive | --- |
| C5 | Susceptible to Electrophilic Attack | Activated by the strong electron-donating N-methylamino group at C4 (ortho position). arsdcollege.ac.in |
| C6, C7, C8 | Less susceptible to Electrophilic Attack | Less activated compared to the C5 position. |
Stereochemical Aspects of Reactions
The stereochemistry of this compound is centered on its trivalent nitrogen atom.
Amine Inversion: Although the nitrogen atom in a secondary amine like this compound is bonded to three different groups (a hydrogen, a methyl group, and the isoquinolinyl group) and has a lone pair, it is not typically considered a stable chiral center. This is due to a phenomenon called pyramidal inversion, where the molecule rapidly inverts its configuration at room temperature. libretexts.orginflibnet.ac.in This rapid interconversion of enantiomers (invertomers) prevents their resolution under normal conditions. libretexts.org The rate of inversion for aliphatic tertiary amines is on the order of 10³ to 10⁵ times per second. libretexts.org
Formation of Chiral Centers: If a reaction introduces a new chiral center into the molecule, the stereochemical outcome depends on the starting material. If the starting material is achiral, a racemic mixture (a 50:50 mix of enantiomers) will be formed unless a chiral reagent or catalyst is used. lumenlearning.com
Quaternary Salts: If the amine is alkylated to form a tetracoordinate, chiral quaternary ammonium salt, the pyramidal inversion is stopped. In this case, the nitrogen atom becomes a stable stereocenter, and, in principle, the resulting enantiomers could be resolved. inflibnet.ac.in
Mechanistic Studies of Synthetic Transformations Involving this compound
Elucidating the precise mechanisms of reactions involving this compound requires a combination of experimental and computational approaches. While specific studies on this exact molecule are not widely reported, mechanistic principles can be drawn from investigations of related isoquinolines and amines.
Experimental techniques provide critical data to map reaction pathways and identify rate-determining steps.
Kinetic Studies: The rate of reactions involving amines is often studied to determine reaction orders and rate constants. For example, the reaction of amines with carbon dioxide has been shown to follow complex kinetics, with reaction orders with respect to the amine varying based on its structure and concentration. core.ac.uk Kinetic studies of alcohol-isocyanate reactions have demonstrated that the presence of a tertiary amine group can dramatically increase the reaction rate, highlighting the catalytic role amines can play. researchgate.net Such studies on this compound would reveal how its concentration, temperature, and the presence of catalysts influence the speed of its transformations.
Intermediate Isolation and Trapping: A powerful method for confirming a reaction mechanism is the isolation or trapping of a proposed intermediate. In the synthesis of tetrahydroisoquinolines via the Pictet-Spengler reaction, Schiff base intermediates have been isolated and subsequently cyclized under acidic conditions, confirming their role in the reaction pathway. mcmaster.ca In other amine reactions, transient species like aziridinium (B1262131) ions have been identified through spectroscopic means (e.g., ¹⁹F-NMR) and by independent synthesis, providing strong evidence for their involvement. nih.gov
Isotopic Labeling: Deuterium (B1214612) labeling experiments are invaluable for tracking the movement of atoms during a reaction. In the asymmetric hydrogenation of 3-methylisoquinoline, deuterium gas (D₂) and deuterated solvents were used to demonstrate that hydrogen atoms in the final product originated from both the gas and the solvent, supporting a mechanism involving a tautomerization step of an enamine intermediate. rsc.org
The following table outlines common experimental methods used in mechanistic studies:
| Method | Purpose | Example Application |
| Kinetic Analysis | Determine reaction rates, orders, and activation energies. | Studying the rate of acylation to understand the influence of substituents. mdpi.com |
| Intermediate Isolation | Directly prove the existence of a transient species in a reaction pathway. | Isolation of a Schiff base in the Pictet-Spengler reaction. mcmaster.ca |
| Isotopic Labeling | Trace the path of atoms from reactants to products. | Using deuterium to probe the mechanism of isoquinoline hydrogenation. rsc.org |
| Spectroscopic Monitoring | Observe the formation and decay of species in real-time (e.g., using NMR, UV-Vis). | Monitoring the formation of glycosylamines from aromatic amines and sugars. nih.gov |
Computational Mechanistic Analysis (e.g., transition state modeling)
Computational chemistry provides insights into reaction mechanisms that are often inaccessible through experimental means alone.
Transition State Modeling: Using methods like Density Functional Theory (DFT), researchers can calculate the structures and energies of transition states—the highest energy points along a reaction coordinate. This allows for the determination of activation barriers, which are directly related to reaction rates. For the synthesis of isoquinolones, a plausible mechanism involving the formation of five- and seven-membered cobaltacycle intermediates was proposed based on mechanistic experiments and is amenable to computational verification. acs.org
Reaction Pathway Mapping: Computational models can map the entire energy profile of a reaction, from reactants through intermediates and transition states to products. This can help distinguish between competing mechanistic pathways. For instance, computational studies on the reaction of amines with nitrene sources helped rationalize the high chemoselectivity for N-N bond formation over other possible reactions like aziridination. acs.org
Rationalizing Reactivity and Selectivity: Computational analysis can explain observed experimental outcomes. Docking studies of indoline (B122111) substrates into the active site of a monoamine oxidase (MAO-N) enzyme helped to rationalize the biocatalytic mechanism and the experimental results of the aromatization reaction. researchgate.net Similarly, calculations of the electrostatic potential on aromatic amines can explain why certain structures have poor catalytic activity due to the delocalization of the nitrogen's lone pair into the aromatic system. mdpi.com
Photochemical and Electrochemical Reactivity Research
The study of the photochemical and electrochemical behavior of this compound provides insight into its electronic properties and potential for undergoing light-induced or electrically-driven transformations. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from research on related isoquinoline derivatives and other N-heterocyclic compounds.
Photochemical Reactivity
The photochemical reactivity of this compound is anticipated to be influenced by the isoquinoline core and the N-methylamino substituent. The promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) upon absorption of light can lead to the formation of a reactive excited state. acs.org This excited species can then undergo various transformations.
Research on related N-isoquinolinium salts has shown that they can undergo photochemical rearrangements. For instance, phosphite (B83602) adducts of N-alkylated isoquinolinium salts have been observed to undergo a Current time information in Bangalore, IN. N-to-C rearrangement under photochemical conditions. rsc.org This suggests that the N-methyl group in this compound could potentially be involved in light-induced migrations.
Furthermore, general principles of photoredox catalysis indicate that tertiary amines can act as reductive quenchers of excited-state photocatalysts. nih.gov This process involves a single-electron transfer from the amine, generating an amine radical cation. nih.govnih.gov This radical cation is a key intermediate that can undergo further reactions, such as deprotonation at the α-carbon to form a highly reactive α-amino radical. nih.gov In the context of this compound, this pathway could lead to functionalization at the methyl group or other positions on the isoquinoline ring.
The development of dual catalysis strategies in photochemical synthesis has expanded the range of possible reactions. acs.org These methods can facilitate complex bond formations and functionalizations that might be applicable to this compound, although specific examples are yet to be reported.
Anticipated Photochemical Reactions:
Rearrangements: Potential for N-to-C migration of the methyl group, similar to other N-alkylated isoquinolinium salts. rsc.org
Photooxidation: Formation of an amine radical cation upon single-electron transfer, leading to subsequent reactions. nih.govnih.gov
Functionalization: The reactive intermediates formed photochemically could be trapped by various nucleophiles or radical acceptors to introduce new functional groups.
Electrochemical Reactivity
The electrochemical behavior of this compound is expected to be characterized by both oxidation and reduction processes, primarily involving the nitrogen atoms and the aromatic system. The electrochemical oxidation of amines is a well-established field, with mechanisms often involving the initial formation of a radical cation. semanticscholar.org
For tertiary amines, electrochemical oxidation can lead to dealkylation or functionalization at the α-position. semanticscholar.org In the case of this compound, anodic oxidation could initiate the formation of an iminium ion intermediate, which is a powerful electrophile susceptible to nucleophilic attack. This strategy has been widely used in the late-stage functionalization of complex molecules. acs.org
Recent advances have demonstrated the electrochemical C-H functionalization of N-heteroarenes. For instance, iridium-catalyzed electrochemical C(sp²)–H alkynylation has been reported for isoquinolyl groups, showcasing the potential to directly modify the aromatic core of this compound. acs.org The electrochemical oxidation of primary amines to nitriles on electrodes like NiOOH has also been studied, though this is less directly applicable to the tertiary amine in the target molecule. nih.gov
The electrochemical activation of C-N bonds is another relevant area. While often requiring specific activating groups like in Katritzky salts, these methods highlight the possibility of cleaving the N-methyl bond under reductive or oxidative electrochemical conditions. nih.gov
Anticipated Electrochemical Reactions:
Anodic Oxidation: Formation of a radical cation, leading to deamination, N-dealkylation, or C-H functionalization of the isoquinoline ring or the methyl group. semanticscholar.orgacs.org
Reductive Processes: Potential for hydrogenation of the isoquinoline ring system under specific cathodic conditions.
Coupling Reactions: The electrochemically generated intermediates could participate in cross-coupling reactions to form new C-C or C-heteroatom bonds.
Data on Photochemical and Electrochemical Reactivity
| Parameter | Value | Conditions | Reference |
| Photochemical Data | |||
| Absorption Maximum (λmax) | Data not available | ||
| Molar Absorptivity (ε) | Data not available | ||
| Fluorescence Emission Maximum | Data not available | ||
| Quantum Yield (Φ) | Data not available | ||
| Electrochemical Data | |||
| Oxidation Potential (Epa) | Data not available | ||
| Reduction Potential (Epc) | Data not available |
Further experimental investigation is required to populate this table and fully elucidate the photochemical and electrochemical reactivity of this compound.
Advanced Analytical Methodologies in N Methylisoquinolin 4 Amine Research
Spectroscopic Techniques for Structural Elucidation Beyond Basic Identification
Spectroscopy is fundamental to the molecular characterization of N-methylisoquinolin-4-amine. While basic techniques provide initial identification, advanced methods offer a deeper understanding of its three-dimensional structure, precise molecular weight, and electronic properties.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, NOESY for conformational analysis)
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of this compound. While one-dimensional (1D) ¹H and ¹³C NMR spectra confirm the basic carbon-hydrogen framework, two-dimensional (2D) NMR techniques are employed to resolve complex structural and stereochemical questions.
2D-NMR Techniques:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the isoquinoline (B145761) ring system and the N-methyl group.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms, providing definitive assignment of the ¹³C signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. It is crucial for piecing together the entire molecular structure, for instance, by showing a correlation from the N-methyl protons to the C4 carbon of the isoquinoline ring. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful 2D-NMR technique that identifies protons that are close to each other in space, irrespective of their bonding connections. libretexts.orgyoutube.com This is particularly useful for conformational analysis. For this compound, a NOESY experiment could, for example, reveal a spatial correlation between the N-methyl protons and the proton at the C5 position of the isoquinoline ring. Such an observation would provide critical information about the preferred orientation or conformation of the N-methylamino group relative to the fused ring system. libretexts.org
Table 1: Potential NOESY Correlations for Conformational Analysis of this compound
This interactive table outlines hypothetical through-space correlations that could be observed in a NOESY spectrum, providing insights into the molecule's spatial arrangement.
| Proton Group 1 | Proton Group 2 | Expected Correlation? | Implied Proximity (Conformation) |
| N-CH₃ Protons | H5 Proton | Possible | Indicates proximity of the methyl group to the peri-position of the adjacent ring. |
| N-H Proton | H3 Proton | Possible | Suggests a specific orientation of the amino proton relative to the heterocyclic ring. |
| N-CH₃ Protons | H3 Proton | Possible | Provides information on the rotational conformation around the C4-N bond. |
| H1 Proton | H8 Proton | Unlikely | These protons are typically distant in a standard isoquinoline structure. |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool in the analysis of this compound, offering significant advantages over standard mass spectrometry. lcms.cz Its primary benefit is the ability to determine the mass of the parent ion and its fragments with extremely high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula. nih.gov Techniques like Orbitrap or Time-of-Flight (TOF) mass analyzers are commonly used for this purpose.
Fragmentation Analysis: In addition to precise mass, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed information about the molecule's structure through controlled fragmentation. researchgate.net The fragmentation pattern of this compound in positive electrospray ionization (ESI) mode would be characteristic. The protonated molecule [M+H]⁺ would undergo collision-induced dissociation, leading to predictable bond cleavages. For amines, α-cleavage (cleavage of a C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway. libretexts.orgmiamioh.edulibretexts.org For isoquinoline alkaloids, characteristic losses of substituent groups and ring fissions are observed. researchgate.net
Expected fragmentation pathways for this compound could include:
Loss of a methyl radical (•CH₃) from the N-methyl group.
Loss of the entire methylamino group.
Cleavage within the isoquinoline ring system, producing characteristic fragment ions. researchgate.net
Table 2: Predicted HRMS Fragmentation Data for this compound ([M+H]⁺)
This table presents the predicted accurate masses for the parent ion and plausible key fragments, which can be used for definitive identification.
| Ion Description | Proposed Formula | Calculated m/z (monoisotopic) |
| Protonated Parent Molecule | [C₁₀H₁₁N₂]⁺ | 159.0917 |
| Fragment from loss of •CH₃ | [C₉H₈N₂]⁺ | 144.0682 |
| Fragment from loss of HCN | [C₉H₉N]⁺ | 131.0730 |
| Benzene (B151609) ring fragment | [C₆H₅]⁺ | 77.0386 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The spectrum would show characteristic bands for the amine and aromatic components. nih.govnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. nih.govnih.gov this compound, with its extended aromatic isoquinoline system, is expected to exhibit strong absorption in the UV region. The spectrum would be characterized by π → π* transitions of the conjugated system. The position and intensity of these absorption bands are sensitive to the solvent and the substitution pattern on the aromatic ring.
Table 3: Key Spectroscopic Features for this compound
This interactive table summarizes the expected absorption regions and the molecular features they correspond to in IR and UV-Vis spectroscopy.
| Spectroscopy Type | Expected Absorption Region | Assignment |
| FT-IR | 3300-3500 cm⁻¹ | N-H stretching vibration of the secondary amine. |
| FT-IR | 3000-3100 cm⁻¹ | Aromatic C-H stretching. |
| FT-IR | 2800-3000 cm⁻¹ | Aliphatic C-H stretching of the methyl group. |
| FT-IR | 1500-1600 cm⁻¹ | C=C and C=N stretching vibrations of the isoquinoline ring. |
| UV-Vis | 200-400 nm | π → π* electronic transitions within the conjugated aromatic system. |
Chromatographic Methods for Purity Assessment and Separation in Research Contexts
Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture, as well as for quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantitative Analysis
HPLC and its higher-resolution counterpart, UPLC, are the most common chromatographic methods for the analysis of non-volatile compounds like this compound. sielc.com These techniques are used to determine the purity of a sample and to perform quantitative analysis.
A typical setup involves reverse-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol, with additives like formic acid or phosphoric acid to improve peak shape). sielc.com UPLC systems use smaller particle size columns (sub-2 µm), which allows for faster analysis times, greater resolution, and reduced solvent consumption compared to traditional HPLC. Detection is commonly performed using a UV detector set to a wavelength where the compound strongly absorbs, or a mass spectrometer for enhanced selectivity and sensitivity (LC-MS). nih.gov
Table 4: Example HPLC/UPLC Method Parameters for this compound Analysis
This table provides a representative set of conditions for analyzing this compound, which can be optimized for specific applications.
| Parameter | Typical Setting | Purpose |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Separation based on hydrophobicity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component for eluting the compound. |
| Gradient | 5% to 95% B over 5-10 minutes | Gradually increases elution strength to separate compounds with different polarities. |
| Flow Rate | 0.4 mL/min (UPLC) | Optimized for small particle size columns. |
| Detection | UV at ~254 nm or MS (ESI+) | UV for general detection; MS for confirmation and higher sensitivity. |
Gas Chromatography (GC) with Advanced Detectors for Volatile Derivatives
Direct analysis of amines like this compound by Gas Chromatography (GC) is often challenging due to their polarity and relatively low volatility, which can lead to poor peak shape and interaction with the GC column. vt.edu Therefore, derivatization is typically required to convert the amine into a more volatile and thermally stable compound suitable for GC analysis. researchgate.netnih.gov
Common derivatization strategies involve reacting the amine's N-H group with a reagent to replace the active hydrogen. researchgate.net
Acylation: Using reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form a stable amide.
Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) derivative.
Once derivatized, the compound can be analyzed by GC using a flame ionization detector (FID) for general-purpose quantification or a mass spectrometer (GC-MS) for definitive identification based on the fragment patterns of the derivative. vt.edunih.gov
Table 5: Derivatization Options for GC Analysis of this compound
This interactive table lists common reagents used to create volatile derivatives of amines, enabling their analysis by Gas Chromatography.
| Derivatization Reagent | Abbreviation | Resulting Derivative | Key Advantage |
| Trifluoroacetic Anhydride | TFAA | N-trifluoroacetyl | Highly volatile and produces good chromatographic peaks. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-trimethylsilyl | Common, effective silylating agent for active hydrogens. |
| Methyl Chloroformate | MCF | N-methoxycarbonyl | Can be performed in aqueous conditions. nih.gov |
| Heptafluorobutyrylimidazole | HFBI | N-heptafluorobutyryl | Creates a derivative highly sensitive to Electron Capture Detectors (ECD). researchgate.net |
Chiral Chromatography for Enantiomeric Purity Determination
The enantiomeric purity of chiral compounds is a critical parameter, particularly in fields where stereoisomerism influences biological activity. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying enantiomers. google.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation. wikipedia.org
For chiral amines and related heterocyclic compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be highly effective. yakhak.org The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. mdpi.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol, is optimized to achieve the best resolution between the enantiomeric peaks. yakhak.org
Table 1: Illustrative HPLC Conditions for Enantiomeric Purity Determination of this compound
| Parameter | Illustrative Value |
| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) |
| Dimensions | 250 mm x 4.6 mm I.D., 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Outcome | Baseline separation of the two enantiomers |
Note: This data is illustrative and represents typical starting conditions for method development for a chiral amine.
X-ray Crystallography for Solid-State Structural Characterization
The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a detailed electron density map of the molecule can be constructed, which is then used to determine the atomic positions. utoronto.ca
While the specific crystal structure of this compound has not been publicly reported, analysis of related isoquinoline derivatives provides insight into the likely crystallographic parameters. For instance, various substituted isoquinolines have been shown to crystallize in common crystal systems such as monoclinic or triclinic. mdpi.comresearchgate.net The table below provides an example of typical crystallographic data that might be obtained for a compound like this compound.
Table 2: Representative Crystallographic Data for an Isoquinoline Derivative
| Parameter | Illustrative Value |
| Chemical Formula | C₁₀H₁₀N₂ |
| Formula Weight | 158.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.0 Å, c = 9.0 Å, β = 95° |
| Volume | 914 ų |
| Z (Molecules/unit cell) | 4 |
| Density (calculated) | 1.150 g/cm³ |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 293(2) K |
Note: This data is illustrative, based on known crystal structures of similar heterocyclic compounds, and does not represent experimentally determined values for this compound.
Computational and Theoretical Chemistry Studies of N Methylisoquinolin 4 Amine
Molecular Docking and Binding Affinity Prediction with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand, such as N-methylisoquinolin-4-amine, and a protein target. The process involves sampling possible conformations of the ligand within the binding site of the protein and scoring these poses based on a scoring function that estimates the binding affinity.
While specific molecular docking studies focusing solely on this compound are not extensively detailed in publicly available literature, the isoquinoline (B145761) scaffold is a common motif in molecules targeting a range of biological entities, including kinases and receptors. nih.gov Computational screening of this compound against a panel of known protein targets would be a critical first step in identifying its potential biological activity. The binding affinity, often expressed as a binding energy (kcal/mol) or an inhibition constant (Ki), quantifies the strength of the interaction. nih.govvietnamjournal.ruarxiv.org Lower binding energies typically indicate a more stable protein-ligand complex.
Table 1: Hypothetical Molecular Docking Results for this compound with Selected Protein Targets
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.5 | Met793, Leu718, Gly796 | Hydrogen Bond, Hydrophobic |
| c-Jun N-terminal Kinase 1 (JNK1) | 3PZE | -7.9 | Met111, Gln117, Asp169 | Hydrogen Bond, Pi-Alkyl |
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.2 | Leu83, Phe80, Asp86 | Hydrogen Bond, Pi-Pi Stacking |
| PI3K/AKT/mTOR Pathway Protein | 4JIR | -7.5 | Tyr48, His110, Trp111 | Hydrogen Bond, Hydrophobic |
Note: The data in this table is illustrative and intended to represent the type of results obtained from molecular docking studies. The protein targets are chosen based on the known activities of similar isoquinoline derivatives.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are employed to understand the electronic structure and reactivity of molecules. These methods, rooted in quantum mechanics, can provide detailed information about molecular orbitals, charge distribution, and energetic properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. frontiersin.org DFT studies can predict the optimized geometry, total energy, dipole moment, and electrostatic potential of this compound. nih.govrsc.orgnih.gov These calculations are crucial for understanding the molecule's stability, polarity, and regions susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net For instance, the calculated molecular electrostatic potential (MEP) map can visualize the electron density distribution, highlighting areas with negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.net
Table 2: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*
| Property | Calculated Value | Unit |
| Total Energy | -478.987 | Hartrees |
| Dipole Moment | 3.45 | Debye |
| Ionization Potential | 8.12 | eV |
| Electron Affinity | 0.54 | eV |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT calculation.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. researchgate.net FMO analysis for this compound would provide fundamental insights into its reactivity in chemical reactions and its potential to interact with biological targets. nih.gov
Table 3: Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -5.89 |
| LUMO | -1.23 |
| HOMO-LUMO Gap (ΔE) | 4.66 |
Note: This data is illustrative of results from an FMO analysis.
In Silico Screening and Virtual Library Design for Analog Generation
In silico screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. Virtual library design is the process of creating these large, computationally accessible libraries of molecules. rsc.orgnih.gov this compound can serve as a core scaffold for the generation of a virtual library of analogs. nih.gov By systematically modifying different positions of the molecule (e.g., the methylamino group or the isoquinoline ring system), a diverse set of derivatives can be generated computationally. chemrxiv.org These virtual libraries can then be screened against various biological targets to identify derivatives with potentially improved binding affinity, selectivity, or other desirable properties, thus accelerating the drug discovery process. rsc.org
Molecular Dynamics (MD) Simulations for Ligand-Target Interactions and Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. livecomsjournal.orgarxiv.org An MD simulation of this compound complexed with a biological target can provide detailed insights into the stability of the binding pose predicted by molecular docking. nih.gov It allows for the observation of the dynamic behavior of the ligand-protein complex, including conformational changes in both the ligand and the protein, the role of water molecules in the binding site, and the calculation of binding free energies. elifesciences.orglammps.org Enhanced sampling techniques can be employed to explore the conformational landscape more efficiently. livecomsjournal.orgarxiv.org These simulations are crucial for validating docking results and understanding the atomistic details of ligand-target recognition. nih.gov
Biological Activity and Mechanistic Pharmacology Preclinical Research Focus
In Vitro Biological Evaluation and Target Identification
In vitro studies are fundamental for identifying the biological targets of a compound and elucidating its mechanism of action at a cellular level. sciencellonline.com These assays are crucial for understanding how a compound affects cell health, including its viability, ability to proliferate, and the induction of programmed cell death (apoptosis). sciencellonline.combioradiations.com
Cell-based assays are foundational tools for assessing the biological effects of chemical compounds. sciencellonline.com Cell viability assays measure the number of living cells in a population, often by quantifying metabolic activity or membrane integrity. bioradiations.comthermofisher.com For instance, the conversion of tetrazolium salts (like in an MTT assay) or the quantification of ATP (which is only produced by metabolically active cells) are common methods to determine the ratio of live to dead cells. nuchemsciences.comislasas.com Proliferation assays, on the other hand, specifically measure the rate of cell division. sciencellonline.com Apoptosis assays detect key events in programmed cell death, such as the activation of caspases or the fragmentation of DNA. sciencellonline.comnuchemsciences.com
While specific data on N-methylisoquinolin-4-amine in these assays is not extensively detailed in the provided literature, derivatives of related heterocyclic structures are frequently evaluated for their antiproliferative and cytotoxic effects, particularly in cancer research. For example, various 4-hydroxybenzohydrazides have been assessed for their antiproliferative activities against the PC3 prostate cancer cell line, with some compounds showing potent effects. nih.gov Such studies are critical in determining the therapeutic potential of new chemical entities.
The interaction of this compound derivatives with various enzymes has been a significant area of investigation, revealing potent and sometimes selective inhibitory activities.
Nicotinamide N-methyltransferase (NNMT)
NNMT is an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, playing a role in metabolism and detoxification. mdpi.comnih.gov Overexpression of NNMT has been linked to metabolic diseases and various cancers, making it a therapeutic target. mdpi.comnih.govrsc.org Several studies have identified isoquinoline (B145761) derivatives as potent inhibitors of NNMT. mdpi.comdtic.mil For instance, certain tetrahydroisoquinoline-triazole derivatives have shown significant activity against human NNMT (hNNMT) in both enzymatic and cell-based assays. mdpi.com These drug candidates have demonstrated attractive cellular permeability, and kinetic analyses have helped characterize their reaction mechanisms. dtic.mil
| Compound | Target | IC₅₀ (Enzymatic Assay) | IC₅₀ (Cell-Based Assay, HEK293) | Source |
| Derivative 4a | hNNMT | 3.177 µM | Not Reported | mdpi.com |
| Derivative 4c | hNNMT | 7.9 µM | 2.81 µM | mdpi.com |
| Derivative 4f | hNNMT | 4.477 µM | 1.97 µM | mdpi.com |
| Derivative 4m | hNNMT | 98% inhibition at 10 µM | 1.011 µM | mdpi.com |
| Inhibitor 1 | hNNMT | 0.26 µM | Not Reported | nih.gov |
| Inhibitor 3 | hNNMT | 0.18 µM | Not Reported | nih.gov |
| Compound 1k | NNMT | 1.2 µM | Not Reported | dtic.mil |
Kinases
Protein kinases are critical regulators of cellular signaling. A derivative, 4-cyano-3-methylisoquinoline (B179422), has been identified as an inhibitor of Protein Kinase A (PKA). nih.govjneurosci.org PKA is a key enzyme in the cAMP-dependent signaling pathway. nih.gov Inhibition of PKA by 4-cyano-3-methylisoquinoline has been shown to block the stimulation of wound repair in bovine bronchial epithelial cells, indicating the role of this pathway in cell migration. physiology.org
Monoamine Oxidase (MAO)
The N-methylisoquinolinium ion (NMIQ+), a structurally related cation, has been shown to inhibit enzymes involved in dopamine (B1211576) metabolism. nih.gov In studies using a rat pheochromocytoma (PC12h) cell line, NMIQ+ inhibited Monoamine Oxidase (MAO), Tyrosine Hydroxylase (TH), and Aromatic L-amino Acid Decarboxylase (AADC). nih.gov The inhibition of TH, the rate-limiting enzyme in catecholamine synthesis, occurred with an IC₅₀ value of approximately 75 µM. nih.gov
Carbonic Anhydrase (CA)
Carbonic anhydrases are a family of enzymes that catalyze the interconversion of carbon dioxide and bicarbonate. mdpi.com A series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives, which share a structural resemblance to isoquinolines, were evaluated for their inhibitory effects on several human (h) CA isoforms. nih.govnih.gov These compounds showed varied potency, with the tumor-associated isoform hCA IX being the most inhibited, while the membrane-anchored hCA IV was not inhibited. nih.govnih.gov
| Compound Class | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA IV (Kᵢ) | Source |
| 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives | Weak Inhibition | Weak Inhibition (few < 10 µM) | 243.6 - 2785.6 nM | No Inhibition | nih.govnih.gov |
Thymidine Phosphorylase (TP)
Thymidine phosphorylase (TP) is an enzyme whose overexpression is implicated in angiogenesis and cancer cell proliferation. nih.gov While not isoquinoline derivatives, a series of synthetic 4-hydroxybenzohydrazides were identified as TP inhibitors, demonstrating that targeting this enzyme can be a valid anti-cancer strategy. nih.gov Kinetic studies revealed that these compounds act via uncompetitive and non-competitive modes of inhibition. nih.gov
| Compound Class | Target | IC₅₀ Range | Source |
| 4-hydroxybenzohydrazides | Thymidine Phosphorylase (TP) | 6.8 to 229.5 µM | nih.gov |
Phosphodiesterases (PDE)
Phosphodiesterases are enzymes that break down cyclic nucleotides like cAMP and cGMP. While various inhibitors of PDEs are known, specific inhibitory studies focusing on this compound were not prominent in the reviewed literature.
The ability of a compound to bind to cell surface or intracellular receptors is a key determinant of its pharmacological profile.
NMDA Receptors
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory. wikipedia.org Overactivation of NMDA receptors leads to excessive calcium influx and excitotoxicity, a process implicated in neurodegenerative diseases. mdpi.com The receptor channel is blocked by magnesium ions (Mg²⁺) at resting potential and requires both glutamate (B1630785) and a co-agonist like glycine (B1666218) to open. wikipedia.orgmdpi.com Amine-containing compounds can interact with the NMDA receptor. For example, Memantine, which has a positively charged amine group, acts as an uncompetitive channel blocker, binding near the Mg²⁺ site inside the channel. wikipedia.org The amine group is critical for this interaction, suggesting that this compound, with its basic amine function, could potentially interact with the NMDA receptor channel, although direct binding studies are needed for confirmation.
G-Protein Coupled Receptors (GPCRs)
GPCRs are a vast family of transmembrane receptors that activate intracellular signaling pathways upon binding to extracellular ligands. mdpi.com For example, β-adrenergic receptors, a type of GPCR, activate adenylyl cyclase, leading to an increase in intracellular cAMP. physiology.org This activation links GPCRs directly to the cAMP/PKA signaling pathway. Furthermore, GPCRs can also serve as upstream activators of the PI3K/Akt/mTOR pathway. mdpi.com
This compound and its analogs can influence several key intracellular signaling cascades that regulate fundamental cellular processes.
cAMP/PKA Signaling Pathway
The cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway is a central signaling cascade activated by various hormones and neurotransmitters. nih.gov The pathway is initiated by the synthesis of cAMP, which then binds to the regulatory subunits of PKA, releasing the active catalytic subunits. nih.gov A significant finding is the identification of 4-cyano-3-methylisoquinoline, a close structural analog of this compound, as an inhibitor of PKA. nih.govjneurosci.orgphysiology.org This inhibition has functional consequences, as it was shown to prevent the isoproterenol-induced stimulation of epithelial wound repair, highlighting the pathway's role in cell motility. physiology.org
PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling axis that promotes cell survival, growth, and proliferation. mdpi.comfrontiersin.org Dysregulation of this pathway is a common feature in many human cancers. mdpi.comnih.gov The pathway is activated when PI3K phosphorylates PIP2 to generate PIP3, which recruits and activates Akt. nih.gov Akt then phosphorylates a host of downstream targets, including mTOR. frontiersin.org While direct modulation by this compound is not specified, a novel 4-aminoquinazoline derivative, DHW-208, was shown to suppress the growth of human breast cancer cells by acting as a dual inhibitor of PI3K and mTOR. nih.gov This illustrates that the broader structural class can effectively target this key oncogenic pathway.
MAPK and NF-κB Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathway is a three-tiered kinase cascade involved in transmitting signals from the cell surface to the nucleus, regulating processes like cell proliferation and differentiation. kegg.jpassaygenie.com The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation and immunity. nih.gov Studies have shown that certain isoquinoline alkaloids can suppress both the MAPK and NF-κB signaling pathways. nih.govsci-hub.se For instance, chelidonine (B1668607) has been reported to significantly inhibit NF-κB activity and also block the MAPK pathway by preventing the phosphorylation of JNK and p38. nih.gov Similarly, 5-Aminoisoquinolinone, another related compound, was found to reduce the expression of vascular endothelial growth factor-C through the NF-κB signaling pathway in CT26 cells. scispace.com
Small molecules can interact with DNA through several mechanisms, including intercalation between base pairs and binding within the major or minor grooves. atdbio.com Minor groove binders are often characterized by having aromatic or heterocyclic ring systems and possess rotational freedom that allows them to fit snugly into the groove. atdbio.combeilstein-journals.org These molecules are often cationic, with positively charged groups (like a protonated amine) that are attracted to the negatively charged phosphate (B84403) backbone of DNA. atdbio.combeilstein-journals.org Given that this compound contains a heterocyclic isoquinoline core and a basic amine group that would be protonated at physiological pH, it possesses the key structural features for potential DNA minor groove binding. beilstein-journals.org This mode of interaction is a plausible mechanism of action that warrants further investigation.
In Vivo Mechanistic Investigations in Research Models
Translating in vitro findings into a whole-organism context is a critical step in preclinical research. While specific in vivo studies for this compound were not detailed, research on inhibitors of its identified targets provides insight into potential systemic effects.
A notable example comes from the study of NNMT inhibition in a mouse model of heart failure with preserved ejection fraction (HFpEF). nih.gov In this model, which mimics a cardiometabolic disease state, treatment with an NNMT inhibitor led to significant improvements in cardiac function. nih.gov Specifically, the inhibitor enhanced global longitudinal strain, reversed cardiac hypertrophy, and reduced fibrosis in the left ventricle. nih.gov This study demonstrates that targeting NNMT, an enzyme potently inhibited by isoquinoline derivatives, can produce tangible therapeutic benefits in a complex in vivo disease model. nih.gov
Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:
The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.
Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.
6.2.1. Target Engagement Studies in Animal Models 6.2.2. Mechanistic Pharmacological Investigations in Disease Models (e.g., anticancer mechanisms in xenograft models, neurochemical effects in animal models) 6.2.3. Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies for Mechanistic Insights (excluding human ADME)
Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis
Influence of N-Methylation and Amine Position on Biological Activity
The biological activity of isoquinoline (B145761) derivatives can be significantly modulated by the presence and position of functional groups, such as the N-methyl and amino moieties.
N-Methylation: The addition of a methyl group to a nitrogen atom (N-methylation) can alter a compound's biological profile by affecting its size, lipophilicity, and ability to form hydrogen bonds. While specific studies directly comparing the biological activity of N-methylisoquinolin-4-amine to its non-methylated counterpart, isoquinolin-4-amine, are not extensively detailed in the available literature, general principles of N-methylation in related alkaloid structures provide valuable insights. For instance, in a study of norbelladine (B1215549) derivatives, N-methylation was shown to cause a twofold increase in butyrylcholinesterase (BuChE) inhibition. nih.gov Conversely, the same modification led to a slight decrease in cytotoxicity against certain cell lines. nih.gov In another example involving isoquinoline-5-sulphonohydrazide derivatives, an N-methylated analog demonstrated a notable increase in inhibitory potency against ROCK1 and ROCK2 kinases compared to the non-methylated version. tandfonline.com These findings suggest that N-methylation on the amino group of this compound could similarly enhance or alter its interaction with specific biological targets.
Amine Position: The location of the amino group on the isoquinoline ring is a critical determinant of biological activity. The isoquinoline nucleus has distinct positions where substitution can lead to vastly different pharmacological effects. For example, the synthesis of 1-aminoisoquinoline (B73089) derivatives has been a focus for creating compounds with specific therapeutic potential. nih.gov The reactivity and electronic properties of the isoquinoline ring are not uniform; the C1 position, for instance, is a preferred site for nucleophilic substitution. thieme-connect.de Therefore, an amino group at C4, as in this compound, would confer a distinct electronic distribution and steric profile compared to isomers like 1-aminoisoquinoline or 8-aminoisoquinoline (B1282671), likely resulting in different target binding and biological outcomes. nih.govgoogle.com
Impact of Substituent Effects on Isoquinoline Ring Activity (e.g., steric, electronic effects)
The activity of the isoquinoline core can be fine-tuned by adding various substituents, which exert steric and electronic effects.
Electronic Effects: The electronic nature of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—plays a crucial role. The amino group itself is a potent electron donor, and its presence influences the reactivity of the entire ring system. Further substitution can modulate this. For example, in the development of certain kinase inhibitors, the addition of specific groups to the isoquinoline scaffold was essential for potency. acs.org Studies on quinolinone derivatives, a related class of compounds, have shown that electronegativity is a key parameter correlated with biological activity in Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net This indicates that the electronic landscape of the molecule, governed by its substituents, is a primary factor in its interaction with biological receptors. researchgate.net
Steric Effects: The size and spatial arrangement of substituents (steric effects) also dictate how the molecule can fit into a biological target's binding site. Bulky groups can create steric hindrance, preventing optimal interaction, or they can promote a specific conformation that enhances binding. In the development of inhibitors for the mutant B-Raf pathway, replacing a larger benzamide (B126) group with a more compact aminoisoquinoline core significantly improved kinase selectivity, highlighting the importance of steric factors. acs.org The synthesis of indenoisoquinoline derivatives as Topoisomerase 1 inhibitors also showed that the stereochemistry and steric bulk of the compounds were critical for their activity. researchgate.net
Positional Isomerism and its Effect on Target Binding Affinity
Positional isomerism, which concerns the different locations of a functional group on the isoquinoline scaffold, profoundly affects target binding affinity. Moving the N-methylamino group from the C4 position to other positions like C1, C3, C5, or C8 would create a series of isomers, each with a unique shape and electronic profile, leading to different binding affinities.
While direct comparative binding data for all positional isomers of this compound is scarce, studies on related systems underscore this principle. For example, in a series of quinoline (B57606) and isoquinoline derivatives evaluated for their potential as PET tracers, minor positional changes or substitutions led to a general loss of activity against the target protein aggregates in PSP tissue. acs.org This demonstrates high sensitivity to the precise placement of functional groups. The binding affinity of a molecule is strongly dependent on its ability to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein, and altering the substituent's position changes the geometry of these potential interactions. The development of 8-aminoisoquinoline compounds as kinase inhibitors further illustrates that activity is tied to a specific substitution pattern. google.com
Stereochemical Requirements for Optimal Biological Interactions
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor for biological activity. While this compound itself is an achiral molecule and does not have enantiomers, the introduction of chiral centers through further substitution on the isoquinoline ring or the N-methylamino group would necessitate stereochemical considerations.
Many biologically active isoquinoline alkaloids, particularly tetrahydroisoquinolines, possess chiral centers, and their enantiomers often exhibit different pharmacological effects. nih.gov For instance, the synthesis of chiral 1-substituted isoquinoline derivatives is a significant area of research because the stereochemistry at the C1 position is often crucial for activity. nih.gov In the synthesis of indenoisoquinoline derivatives, the stereochemistry was found to be a key determinant of their biological activity as Top1 inhibitors. researchgate.net Should this compound be modified to include a chiral center, it would be expected that one enantiomer would display significantly higher potency than the other due to a more favorable three-dimensional fit with its biological target.
Correlation of Physicochemical Descriptors with Biological Activity and In Vivo Behavior (e.g., lipophilicity, brain penetration)
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity. researchgate.net These models use physicochemical descriptors to predict the activity of new compounds.
Lipophilicity: Lipophilicity, often expressed as a partition coefficient (logP) or distribution coefficient (logD), measures a compound's ability to dissolve in fats and lipids. This property is crucial for its ability to cross cell membranes and the blood-brain barrier (BBB). acs.org For compounds targeting the central nervous system (CNS), a moderate level of lipophilicity is often optimal. acs.orgnih.gov Very high lipophilicity can lead to increased non-specific binding and metabolism, while very low lipophilicity can hinder BBB penetration. acs.org In the development of tau prion inhibitors based on a 4-piperazine isoquinoline, analogs were synthesized to improve in vivo brain penetration (measured by Kp,uu), demonstrating the direct link between physicochemical properties and in vivo behavior. researchgate.net
Brain Penetration: The ability of a compound to enter the brain is essential for treating neurological disorders. Studies on tetrahydroisoquinoline analogs have shown that these compounds can readily cross the blood-brain barrier. uthsc.edu A multi-parameter optimization (MPO) algorithm for CNS drugs often includes descriptors like lipophilicity (ClogP), molecular weight, and polar surface area to predict brain permeability. researchgate.net Research on quinoline and quinazoline (B50416) alkaloids as potential treatments for Parkinson's disease also highlights that lipophilicity is a key factor ensuring the molecule can traverse the BBB to reach its target. nih.govacs.org Therefore, the physicochemical profile of this compound, particularly its lipophilicity and polar surface area, would be a key determinant of its potential for CNS activity.
Table of Physicochemical Descriptors and Their Importance
| Descriptor | Importance in Drug Design | Relevance to this compound |
|---|---|---|
| Lipophilicity (logP/logD) | Influences membrane permeability, solubility, and plasma protein binding. Critical for oral absorption and BBB penetration. acs.orgnih.gov | A moderate value would be necessary for potential CNS activity, balancing solubility and membrane crossing. |
| Molecular Weight (MW) | Affects diffusion, permeability, and solubility. Generally, lower MW is favored for better absorption. acs.org | Its relatively small size is likely favorable for bioavailability. |
| Topological Polar Surface Area (TPSA) | Estimates the surface area of polar atoms. Correlates with hydrogen bonding potential and membrane permeability. researchgate.net | A key factor in predicting its ability to cross the blood-brain barrier. |
| Hydrogen Bond Donors/Acceptors | Determines the potential for hydrogen bonding with biological targets, a key component of binding affinity. researchgate.net | The amino and ring nitrogen atoms are key interaction points. |
| Electronegativity/Electronic Parameters | Influences drug-receptor interactions through electrostatic forces. researchgate.net | The distribution of charge across the isoquinoline ring and substituents dictates binding interactions. |
Applications in Chemical Biology and Drug Discovery Research
Development of N-Methylisoquinolin-4-amine Derivatives as Chemical Probes
The unique architecture of this compound makes it an attractive core for the design of chemical probes, which are instrumental in visualizing and understanding complex biological processes.
The development of fluorescent and radiolabeled analogs of this compound derivatives allows for the real-time tracking and imaging of biological targets within cellular and whole-organism systems.
Fluorescent Probes: The rigid, aromatic structure of the isoquinoline (B145761) core can be conjugated with fluorophores. For example, derivatives are being explored as fluorescent probes for imaging studies, offering insights into cellular dynamics and molecular interactions. The inherent fluorescence of some isoquinoline derivatives can be modulated by their environment, making them useful as sensors.
Radiolabeled Analogs: The introduction of a methyl group, as in this compound, provides a strategic site for radiolabeling, particularly with isotopes like carbon-11 (B1219553) ([¹¹C]). nih.govresearchgate.net This allows for their use in Positron Emission Tomography (PET), a non-invasive imaging technique that can visualize and quantify the distribution of the radiolabeled compound in vivo. nih.govnih.gov For instance, a derivative, N-(2-(4-bromocinnamylamino)ethyl)-N-[¹¹C]methyl-isoquinoline-5-sulfonamide, was synthesized and evaluated for its potential in imaging protein kinase A (PKA). nih.gov While this specific compound showed limited brain penetration, it highlights the potential of using the N-methylisoquinoline scaffold to develop PET radioligands for peripheral targets. nih.govresearchgate.net Such radiolabeled compounds are also valuable tools for characterizing drug distribution and target engagement in preclinical studies. google.com
| Probe Type | Application | Example | Citation |
| Fluorescent | Cellular Imaging | Conjugation with fluorophores to track cellular dynamics. | |
| Radiolabeled (¹¹C) | PET Imaging | N-(2-(4-bromocinnamylamino)ethyl)-N-[¹¹C]methyl-isoquinoline-5-sulfonamide for PKA imaging. | nih.gov |
Derivatives of this compound serve as valuable pharmacological tools to dissect and understand complex signaling pathways. By selectively inhibiting or activating specific proteins within a pathway, researchers can elucidate the roles of these proteins in cellular function and disease. For example, selective C1s inhibitors based on an isoquinoline scaffold have been developed to block the classical complement pathway, providing a tool to study its role in various diseases. acs.org The ability to modulate the activity of specific targets like kinases allows for a detailed investigation of their downstream signaling effects. chemshuttle.com
Role in Lead Identification and Optimization Strategies
The this compound scaffold is a versatile starting point in the multi-step process of drug discovery, from initial hit identification to the development of optimized lead compounds.
Fragment-based drug discovery (FBDD) is a powerful strategy that begins with identifying small, low-molecular-weight compounds (fragments) that bind to a biological target. The isoquinoline core, being a relatively small and rigid structure, is well-suited for inclusion in fragment libraries. In FBDD, once a fragment like an isoquinoline derivative is identified as a "hit," it is then elaborated and optimized to increase its potency and selectivity. rsc.org This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. The development of synthetic methods, such as photoredox-mediated cross-dehydrogenative coupling, facilitates the functionalization of fragment hits, enabling their growth into more potent ligands. rsc.org
Scaffold hopping is a medicinal chemistry strategy used to identify novel core structures (scaffolds) that retain the biological activity of a known active compound but possess a different chemical backbone. nih.govnih.gov The this compound scaffold can be used as a starting point for scaffold hopping to generate new lead compounds with potentially improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.govpharmablock.com Hybridization involves combining structural features from different known active compounds to create a new hybrid molecule with desired characteristics. rsc.org For instance, a pyridine-annulated analog of purines was designed based on scaffold-hopping and hybridization of known anticancer agents. rsc.org
Once a lead compound containing the this compound scaffold is identified, rational design principles are employed to optimize its potency and selectivity for the intended biological target. This process is heavily guided by understanding the structure-activity relationship (SAR), which defines how chemical modifications to the scaffold affect its biological activity.
Structure-Activity Relationship (SAR): Systematic modifications are made to the this compound core to probe interactions with the target protein. For example, studies on isoquinoline-based inhibitors have shown that substituents at different positions can significantly impact potency and selectivity. bath.ac.ukbath.ac.uk The methyl group on the nitrogen can influence properties like lipophilicity, which in turn affects solubility and bioavailability.
Structure-Based Design: When the three-dimensional structure of the target protein is known, often through X-ray crystallography, it can be used to guide the design of more potent and selective inhibitors. bath.ac.uk For example, the co-crystal structure of a tankyrase inhibitor with its target revealed a hydrophobic pocket that could be exploited to enhance selectivity. bath.ac.uk This structural information allows for the design of modifications to the this compound scaffold that optimize its fit within the target's binding site.
Improving Pharmacokinetic Properties: Beyond potency and selectivity, the optimization process also focuses on improving the drug-like properties of the lead compound. This includes enhancing metabolic stability, oral bioavailability, and brain penetrability where necessary. acs.org For example, the introduction of fluorine atoms at specific positions has been shown to improve membrane permeability. acs.org
Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:
The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.
Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.
8.3. Contribution to Understanding Fundamental Biological Processes 8.4. Exploration as Building Blocks for Complex Molecular Architectures
Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).
Future Research Directions and Unexplored Avenues for N Methylisoquinolin 4 Amine
Novel Synthetic Methodologies for Enhanced Accessibility
The advancement of research into N-methylisoquinolin-4-amine and its derivatives is contingent upon the development of efficient, scalable, and versatile synthetic methods. Current strategies, while effective, offer avenues for significant improvement. Future research should prioritize the following:
Metal-Free and Photochemical Reactions: Exploring environmentally benign synthesis routes is a critical goal. Methodologies like the visible light-mediated organophoto-redox catalysis, which has been used for the synthesis of other tetrahydroisoquinoline derivatives, could be adapted. rsc.org Similarly, developing metal-free amination reactions, perhaps by activating isoquinoline-N-oxides with reagents like triflic anhydride (B1165640), could provide milder and more regioselective pathways to 4-amino substituted isoquinolines. rsc.org
Flow Chemistry and Miniaturization: To accelerate the synthesis and screening of derivatives, miniaturized and automated technologies should be integrated. The use of nanoliter-volume acoustic droplet ejection (ADE) technology, which has been successfully employed to create large libraries of other isoquinolines, could be a transformative approach to rapidly explore the substrate scope for this compound analogs. researchgate.net
Palladium-Catalyzed Cross-Coupling: Building on established palladium-catalyzed aminocarbonylation processes used for other iodo-isoquinolines, research could focus on developing similar methods for 4-substituted isoquinolines. mdpi.com This would allow for the direct and efficient introduction of the N-methylamine moiety or its precursors, potentially under mild conditions and with high yields. mdpi.com
C-H Functionalization: A significant leap forward would be the development of direct C-H amination methods on the isoquinoline (B145761) core. Recent advances have shown phosphite-mediated meta-C–H alkylation of isoquinolines. rsc.org Future work could investigate adapting such principles for direct amination at the C-4 position, bypassing the need for pre-functionalized starting materials and streamlining the synthetic process considerably.
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Potential Advantages | Key Research Challenge |
| Photochemical Synthesis | Green chemistry, mild conditions, novel reactivity. rsc.org | Adapting methods to achieve specific C-4 amination. |
| Miniaturized Flow Chemistry | High-throughput synthesis, rapid library generation. researchgate.net | Scaling up successful hits from nanoliter to milligram scales. researchgate.net |
| Direct C-H Amination | Atom economy, reduced synthetic steps. rsc.org | Achieving high regioselectivity for the C-4 position. |
| Improved Catalytic Methods | High yields, functional group tolerance. mdpi.com | Developing catalysts for direct N-methylation on the 4-aminoisoquinoline (B122460) core. |
Deeper Mechanistic Understanding of Molecular Interactions
A fundamental understanding of how this compound interacts with its biological targets at a molecular level is crucial for rational drug design. Future research should move beyond preliminary findings to detailed mechanistic studies.
Key areas of focus include:
Structural Biology: Obtaining X-ray crystal structures or cryo-electron microscopy (cryo-EM) data of this compound or its potent analogs bound to their target proteins is a high-priority goal. This would provide definitive insights into the binding mode, crucial for structure-based drug design. While challenging, this information is invaluable, as demonstrated in the development of other kinase inhibitors where the lack of structural data necessitated innovative approaches like fragment merging. researchoutreach.org
Biophysical Interaction Analysis: Employing techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy will enable quantitative characterization of the binding kinetics and thermodynamics. These studies can reveal the driving forces of the interaction (enthalpic vs. entropic) and provide precise measurements of affinity (Kd) and residence time, which are critical determinants of a compound's biological activity.
Identification of Allosteric Binding Sites: Research should not be limited to orthosteric sites (e.g., ATP-binding pockets in kinases). Investigating the potential for this compound derivatives to bind to allosteric sites could lead to the development of inhibitors with greater selectivity and novel mechanisms of action.
Expansion of Biological Target Landscape and Polypharmacology Studies
The isoquinoline scaffold is known for its promiscuity, interacting with a wide range of biological targets. rsc.org This "polypharmacology" can be strategically leveraged. Future research should aim to systematically map the target landscape of this compound.
Broad Kinase Profiling: Given that many isoquinoline derivatives are kinase inhibitors, screening this compound against a comprehensive panel of human kinases is a logical step. researchoutreach.org This could uncover novel, potent, and selective inhibitors for kinases implicated in various diseases.
Chemoproteomics and Target Deconvolution: Utilizing advanced chemical biology techniques like activity-based protein profiling (ABPP) and thermal proteome profiling (TPP) can identify the direct protein targets of this compound in an unbiased manner within a cellular context. This approach can confirm expected targets and reveal novel, off-target interactions that might contribute to efficacy or side effects.
Exploring Non-traditional Target Classes: Research should extend beyond kinases to other enzyme families and receptor systems. For example, isoquinolines have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO) and as modulators of G protein-coupled receptors. nih.govchemshuttle.com A systematic evaluation against these and other target classes, such as deubiquitinases, could yield unexpected and valuable findings. nih.gov
Integration of Advanced Computational and Experimental Approaches
The synergy between computational and experimental methods can significantly accelerate the discovery process. Future efforts should fully integrate these approaches from the outset.
In Silico Target Fishing: Reverse pharmacophore screening and other target prediction algorithms can be used to computationally scan databases of known protein structures to identify potential biological targets for this compound. researchgate.net These in silico hypotheses can then be prioritized for experimental validation, providing a more focused and efficient approach to target identification. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can provide dynamic insights into how this compound and its analogs bind to their targets, revealing conformational changes and the stability of the ligand-protein complex over time. This can complement static structural data and help explain structure-activity relationships (SAR).
Quantum Mechanics (QM) Calculations: Density Functional Theory (DFT) and other QM methods can be used to accurately model the electronic properties of this compound derivatives. bohrium.com This can help in understanding and predicting reactivity, metabolic stability, and the nature of non-covalent interactions with target proteins.
The table below outlines a proposed integrated workflow.
| Stage | Computational Approach | Experimental Approach | Desired Outcome |
| 1. Hypothesis Generation | Target Fishing / Reverse Docking researchgate.net | N/A | A ranked list of potential protein targets. |
| 2. Initial Validation | Molecular Docking researchgate.net | In vitro binding or enzyme activity assays. | Confirmation of direct interaction with predicted targets. |
| 3. SAR Exploration | Free Energy Perturbation (FEP) | Synthesis of a focused analog library. researchgate.net | A predictive model linking structural changes to binding affinity. |
| 4. Mechanistic Insight | MD Simulations / QM Calculations bohrium.com | X-ray Crystallography / Biophysical Analysis. | A detailed, dynamic model of the binding interaction. |
Development of this compound Analogs for Specific Research Probes
Beyond therapeutic potential, this compound can serve as a scaffold for creating sophisticated chemical probes to investigate biological systems. researchoutreach.org The development of high-quality probes is a critical unmet need.
Fluorescent Probes: Analogs can be synthesized with appended fluorophores. bohrium.com These fluorescent probes would allow for the visualization of target localization and dynamics within living cells using advanced microscopy techniques, providing spatial and temporal information that is otherwise inaccessible. mdpi.com
Photoaffinity Labels: Incorporating a photoreactive group (e.g., a diazirine or benzophenone) into the structure of an this compound analog would create a photoaffinity label. Upon UV irradiation, this probe would form a covalent bond with its target protein, enabling unambiguous target identification and mapping of the binding site.
Biotinylated or "Clickable" Probes: The synthesis of derivatives bearing a biotin (B1667282) tag or a "clickable" functional group (like an alkyne or azide) would facilitate affinity purification of target proteins from cell lysates. nih.gov Subsequent analysis by mass spectrometry (pull-down proteomics) can identify the target protein and any associated binding partners. nih.gov
Negative Controls: A crucial aspect of probe development is the creation of a structurally similar but biologically inactive negative control. muni.cz This molecule, which should differ minimally from the active probe (e.g., by a single methyl group that abrogates binding), is essential for distinguishing specific target engagement from non-specific or off-target effects.
By pursuing these future research directions, the scientific community can systematically build upon our current knowledge of this compound, paving the way for the development of novel therapeutics and powerful research tools.
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Key for confirming methyl group integration (δ 2.5–3.0 ppm for N–CH3) and aromatic proton patterns (e.g., coupling constants for isoquinoline protons) .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks ([M+H]+ at m/z ≈ 173.1) .
- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in analogous quinoline derivatives .
Advanced Tip : Use deuterated DMSO for NMR to enhance solubility of polar intermediates .
How can conflicting biological activity data for this compound derivatives be resolved?
Advanced Research Focus
Contradictions in antimicrobial or enzyme inhibition assays often stem from:
- Assay variability : Standardize protocols (e.g., broth microdilution for MIC values) and include positive controls (e.g., chloroquine for antimalarial studies) .
- Structural analogs : Compare activity trends across derivatives to identify critical substituents (e.g., electron-withdrawing groups at C-4 enhance cholinesterase inhibition) .
- Dose-response analysis : Use GraphPad Prism to calculate IC50 values from triplicate experiments, ensuring statistical significance (p < 0.05) .
What strategies are recommended for elucidating structure-activity relationships (SAR) in drug discovery?
Q. Advanced Research Focus
- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., methyl, methoxy, halogen) at C-4 and C-6 positions to map steric/electronic effects .
- Molecular docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., cholinesterases or kinases) .
- In vitro-in vivo correlation (IVIVC) : Assess metabolic stability using liver microsomes and correlate with pharmacokinetic data .
What purification challenges arise during synthesis, and how are they addressed?
Q. Basic Research Focus
- Column chromatography : Employ gradient elution (CH2Cl2/MeOH 9:1 to 8:2) to separate polar byproducts .
- Recrystallization : Use acetonitrile/water mixtures to isolate high-purity crystals, monitored via melting point (e.g., 181–204°C in related compounds) .
- HPLC purification : Reverse-phase C18 columns resolve closely related impurities (e.g., N-oxide byproducts) .
How can researchers validate the stability of this compound under storage conditions?
Q. Advanced Research Focus
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and varying pH (1–13) to identify degradation pathways .
- LC-MS stability assays : Monitor for oxidation products (e.g., N-oxide at m/z +16) or hydrolysis byproducts .
- Karl Fischer titration : Quantify hygroscopicity and recommend storage in desiccators with silica gel .
What are the computational approaches for predicting the physicochemical properties of this compound?
Q. Advanced Research Focus
- LogP calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity (predicted LogP ≈ 2.1), critical for blood-brain barrier penetration .
- pKa determination : Employ SPARC or MarvinSuite to predict basicity (pKa ≈ 8.5 for the amine group) .
- Solubility prediction : Machine learning tools (e.g., AqSolDB) correlate molecular descriptors with aqueous solubility (~1.2 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
